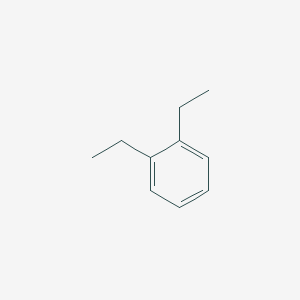
イソ酪酸エチルアセテート
概要
説明
Ethyl isobutyrylacetate (EIBA) is an ester of isobutyric acid and ethanol. It is a colorless, liquid compound with a fruity odor. EIBA is used in a variety of applications, including as a flavoring and fragrance agent in food, pharmaceuticals, and cosmetics. It is also used as a solvent in the synthesis of other compounds. In addition, EIBA has been studied for its potential use in various scientific research applications.
科学的研究の応用
ピペラジン誘導体の合成
イソ酪酸エチルアセテート: は、マルチレセプター非定型抗精神病薬として潜在的な可能性が研究されているピペラジン誘導体の合成に使用されます . これらの化合物は、統合失調症などの精神疾患の治療において重要な役割を果たすドーパミンおよびセロトニン受容体の両方に影響を与えるように設計されています。
DGAT1阻害剤の開発
この化合物は、ピラジンカルボキサミドDGAT1阻害剤の合成において役割を果たします . DGAT1(ジアシルグリセロールアシル転移酵素1)阻害剤は、体内の脂肪蓄積能力に影響を与える可能性があるため、肥満の治療における潜在的な使用について研究されています。
有機合成中間体
イソ酪酸エチルアセテートは、さまざまな有機合成プロセスの中間体として役立ちます。 その反応性により、さらなる医薬品研究開発に使用できる複雑な分子を作成するのに適しています .
化学研究と教育
教育機関では、イソ酪酸エチルアセテートは、エステル化やカルボニル反応などの有機化学の原理を実証するために使用できます。 それは、学生が有機化合物の合成と性質を理解するための実践的な例を提供します .
材料科学
材料科学の研究者は、新しい材料の開発においてイソ酪酸エチルアセテートを使用する場合があります。 その特性は、ポリマーを変更したり、必要な特性を持つ新しい製剤を作成したりするために利用できます .
分析化学
分析化学では、イソ酪酸エチルアセテートは、クロマトグラフィーや分光法における標準品または試薬として使用できます。 その既知の特性により、機器の較正や分析方法の検証が可能です .
作用機序
Target of Action
Ethyl isobutyrylacetate, also known as ethyl 4-methyl-3-oxopentanoate, is a compound known for its applications in the fragrance and flavor industry . It is characterized by its ester functional group . The primary targets of ethyl isobutyrylacetate are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Ethyl isobutyrylacetate interacts with its targets, the dopamine and serotonin receptors, affecting their properties
Biochemical Pathways
Given its interaction with dopamine and serotonin receptors, it can be inferred that it may influence the biochemical pathways involving these neurotransmitters .
Pharmacokinetics
It is known to be soluble in chloroform and methanol , which may influence its absorption and distribution in the body.
Result of Action
Ethyl isobutyrylacetate is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics . It is also used in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors used in the treatment of obesity . These suggest that the molecular and cellular effects of ethyl isobutyrylacetate’s action are related to its role in the synthesis of these compounds.
Action Environment
The action, efficacy, and stability of ethyl isobutyrylacetate can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and other ignition sources .
生化学分析
Biochemical Properties
Ethyl isobutyrylacetate plays a significant role in biochemical reactions, particularly in the synthesis of multireceptor atypical antipsychotics and diacylglycerol acyltransferase 1 (DGAT1) inhibitors . It interacts with enzymes such as alcohol acetyltransferase and DGAT1, affecting dopamine and serotonin receptor properties . These interactions are crucial for its application in the treatment of obesity and other metabolic disorders.
Cellular Effects
Ethyl isobutyrylacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects dopamine and serotonin receptors, which are vital for neurotransmission and cellular communication . This compound’s impact on these receptors can alter cell function, potentially leading to changes in mood, behavior, and metabolic processes.
Molecular Mechanism
At the molecular level, ethyl isobutyrylacetate exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of DGAT1, an enzyme involved in triglyceride synthesis . By inhibiting DGAT1, ethyl isobutyrylacetate reduces triglyceride formation, which can help manage obesity and related metabolic disorders. Additionally, its interaction with dopamine and serotonin receptors modulates neurotransmitter activity, influencing mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl isobutyrylacetate can change over time. The compound is relatively stable under standard conditions, with a boiling point of 173°C and a melting point of -9°C . Its long-term effects on cellular function require further investigation. Studies have shown that ethyl isobutyrylacetate can maintain its biochemical activity over extended periods, but its degradation products and potential long-term impacts on cells need to be explored.
Dosage Effects in Animal Models
The effects of ethyl isobutyrylacetate vary with different dosages in animal models. At lower doses, it has been shown to modulate neurotransmitter activity without significant adverse effects . At higher doses, it may exhibit toxic effects, including potential hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Ethyl isobutyrylacetate is involved in metabolic pathways related to triglyceride synthesis and neurotransmitter regulation. It interacts with enzymes such as DGAT1 and alcohol acetyltransferase, influencing metabolic flux and metabolite levels . These interactions are essential for its role in managing obesity and modulating neurotransmitter activity.
Transport and Distribution
Within cells and tissues, ethyl isobutyrylacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
Ethyl isobutyrylacetate’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic and neurotransmitter pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
ethyl 4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221758 | |
| Record name | Ethyl isobutyrylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7152-15-0 | |
| Record name | Ethyl isobutyrylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isobutyrylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ISOBUTYRYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key challenge in synthesizing Ethyl isobutyrylacetate, and how does the research presented address this challenge?
A1: A significant challenge in synthesizing Ethyl isobutyrylacetate lies in achieving a high yield while maintaining cost-effective and environmentally conscious practices. The research by [] explores a novel synthetic approach using a magnesium ethoxide and magnesium chloride/triethylamine catalysis system. This method aims to improve the yield compared to traditional methods. [] By optimizing the ratio of reactants (isobutyryl chloride, potassium ethyl malonate, magnesium chloride, and triethylamine) and controlling the reaction conditions (temperature and time), the researchers achieved a yield of 61%, showcasing a promising avenue for efficient Ethyl isobutyrylacetate production. []
Q2: Beyond its independent synthesis, how is Ethyl isobutyrylacetate utilized in more complex synthetic pathways within pharmaceutical research?
A2: Ethyl isobutyrylacetate plays a crucial role as a building block in synthesizing complex molecules, particularly within pharmaceutical research. For instance, the research by [] highlights its application in the synthesis of Atorvastatin calcium, a commonly prescribed drug for managing cholesterol levels. [] The method described utilizes Ethyl isobutyrylacetate in a Hantzsch reaction, ultimately contributing to the formation of the pyrrole ring within the Atorvastatin structure. [] This highlights the importance of Ethyl isobutyrylacetate as a versatile reagent in multi-step syntheses of pharmaceutically relevant compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

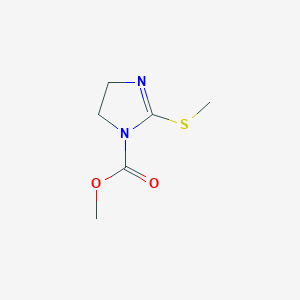
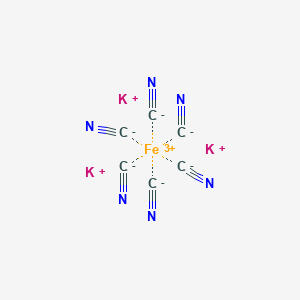
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

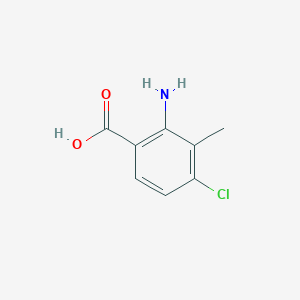
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)

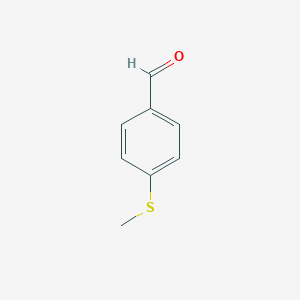
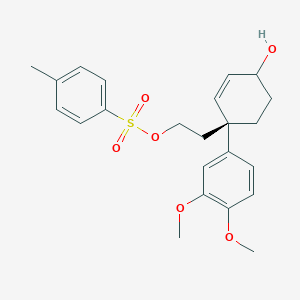
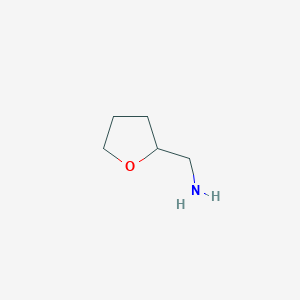
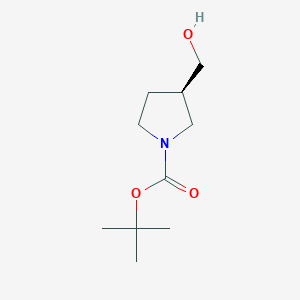
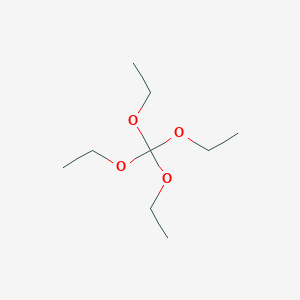
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
